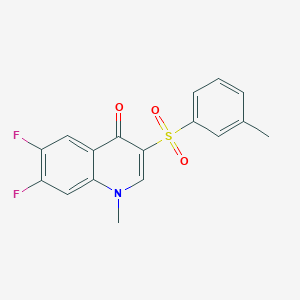

6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Description

Properties

Molecular Formula |

C17H13F2NO3S |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

6,7-difluoro-1-methyl-3-(3-methylphenyl)sulfonylquinolin-4-one |

InChI |

InChI=1S/C17H13F2NO3S/c1-10-4-3-5-11(6-10)24(22,23)16-9-20(2)15-8-14(19)13(18)7-12(15)17(16)21/h3-9H,1-2H3 |

InChI Key |

DYQDCVWBDCTSGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-difluoroquinoline and m-toluenesulfonyl chloride.

Formation of Intermediate: The 6,7-difluoroquinoline undergoes a Friedel-Crafts acylation reaction with m-toluenesulfonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form an intermediate.

Methylation: The intermediate is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Cyclization: The final step involves cyclization of the intermediate to form the quinolin-4(1H)-one core, which can be achieved through intramolecular nucleophilic substitution under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its unique structural features.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its structural modifications.

Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

6,7-Difluoroquinoline: Lacks the methyl and m-tolylsulfonyl groups, resulting in different chemical properties and biological activities.

1-Methylquinoline: Lacks the fluorine and m-tolylsulfonyl groups, leading to variations in reactivity and applications.

3-(m-Tolylsulfonyl)quinoline: Lacks the fluorine and methyl groups, affecting its overall behavior in chemical reactions and biological systems.

Uniqueness

6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one is unique due to the combination of fluorine atoms, a methyl group, and a m-tolylsulfonyl group on the quinoline core. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.

Biological Activity

6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, characterized by its unique structure which includes fluorine atoms at the 6 and 7 positions, a methyl group at the 1 position, and a m-tolylsulfonyl group at the 3 position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C17H13F2NO3S |

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | 6,7-difluoro-1-methyl-3-(3-methylphenyl)sulfonylquinolin-4-one |

| InChI Key | DYQDCVWBDCTSGS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)C |

Anticancer Properties

Research indicates that derivatives of quinoline compounds often exhibit significant anticancer activity. For instance, studies have shown that similar quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been suggested to interact with cellular targets involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinoline derivatives are known to possess broad-spectrum activity against various pathogens. Preliminary studies suggest that this compound may inhibit bacterial growth, although detailed quantitative assessments are still required.

The mechanism of action for this compound may involve:

- Inhibition of Enzymatic Activity : It can potentially inhibit specific enzymes that are crucial for cancer cell survival or bacterial metabolism.

- DNA Intercalation : The quinoline core may allow for intercalation into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several research studies have focused on the biological activity of quinoline derivatives, including this compound. Notable findings include:

- Antitumor Activity : A study demonstrated that quinoline derivatives could reduce tumor size in animal models by targeting the Hsp90 protein involved in cancer cell survival .

- Antiviral Potential : Research indicated that some quinoline compounds exhibit antiviral properties against HIV and other viruses by interfering with viral replication mechanisms .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the quinoline structure can significantly enhance biological activity. For example, the presence of fluorine atoms has been linked to increased potency against certain cancer cell lines .

Q & A

Q. How can the synthesis of 6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one be optimized under mild conditions?

Answer: Synthetic optimization can be achieved by adopting conditions similar to fluorinated quinoline derivatives. For example, the reaction of 6,7-difluoro-1-methylquinoxalin-2(1H)-one with sulfonyl chloride derivatives (e.g., m-toluenesulfonyl chloride) in acetonitrile/water under nitrogen at 25°C, with KHPO as a base and visible-light irradiation (26 W CFL lamp) for 24 hours, yields high-purity products . Key parameters include stoichiometric control (1:2 molar ratio of substrate to sulfonylating agent) and purification via chromatography (e.g., silica gel with CHCl/hexane). Crystallization by slow evaporation ensures structural homogeneity .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions and molecular symmetry. For example, fluorine substituents at C6/C7 and the m-tolylsulfonyl group will show distinct splitting patterns in H NMR .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, particularly for sulfonyl and fluorinated moieties .

- X-ray Crystallography: Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement). Parameters like unit cell dimensions (monoclinic P2/c) and anisotropic displacement parameters ensure accurate bond-length/angle measurements .

Q. What are the best practices for determining the crystal structure of this compound?

Answer:

- Data Collection: Use Cu Kα radiation (λ = 1.54184 Å) with a diffractometer (e.g., Xcalibur) to measure θ angles up to 67.1° for 99% completeness .

- Refinement: Employ SHELXL for least-squares refinement, constraining hydrogen atoms to idealized positions. Verify R < 0.025 and R(F) < 0.05 for precision .

- Validation: Cross-check crystallographic data (e.g., CIF files) against standard bond lengths (e.g., C–F: ~1.34 Å) and angles using Olex2 or Mercury .

Advanced Research Questions

Q. How does fluorination at the 6,7-positions influence electronic properties and bioactivity?

Answer:

- Electronic Effects: Fluorine’s electronegativity increases the quinoline core’s electron deficiency, enhancing π-π stacking interactions in protein binding. Computational studies (e.g., DFT) can quantify dipole moments and frontier molecular orbitals to predict reactivity .

- Bioactivity: Fluorination improves metabolic stability and lipophilicity, as seen in fluoroquinolone antibiotics. Assays like enzyme inhibition (e.g., kinase or topoisomerase targets) and cytotoxicity profiling (e.g., IC measurements) are critical for structure-activity relationship (SAR) studies .

Q. How can researchers resolve contradictions between computational models and experimental data in structural studies?

Answer:

- Validation: Compare computed (e.g., B3LYP/6-31G*) and experimental bond lengths/angles. Discrepancies >0.05 Å may indicate conformational flexibility or crystal-packing effects .

- Docking Studies: Align crystallographic data with molecular docking results (e.g., AutoDock Vina) to assess binding poses. Discrepancies in hydrogen-bonding networks may require re-evaluating protonation states .

- Dynamic Analysis: Perform molecular dynamics (MD) simulations to assess stability of the sulfonyl group’s orientation in solution versus solid state .

Q. What strategies are effective for modifying the m-tolylsulfonyl group to enhance target selectivity?

Answer:

- Substituent Screening: Replace the m-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate sulfonyl electrophilicity. Monitor changes via Hammett σ constants .

- Bioisosteric Replacement: Substitute the sulfonyl group with phosphonate or carbonyl bioisosteres to retain hydrogen-bonding capacity while altering steric bulk. Validate via X-ray co-crystallization with target proteins .

- Proteomics Profiling: Use affinity chromatography (e.g., immobilized compound libraries) to identify off-target interactions and refine selectivity .

Methodological Considerations

Q. Handling Data Contradictions in Fluorine Substituent Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.